molecular formula C17H24N2O8 B1356325 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate CAS No. 1177317-30-4

2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Cat. No.: B1356325
CAS No.: 1177317-30-4
M. Wt: 384.4 g/mol
InChI Key: XJXJOTCTXNXFPY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a chemical compound with the molecular formula C15H22N2O4 It is a derivative of aniline, featuring a pyrrolidine ring attached to the aniline nitrogen and two methyl groups at the 2 and 5 positions of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 2,5-dimethylaniline with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with oxalic acid to form the dioxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The methyl groups and the pyrrolidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds.

Scientific Research Applications

2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylaniline: Lacks the pyrrolidine ring, making it less versatile in certain reactions.

    N-(Pyrrolidin-2-ylmethyl)aniline: Does not have the methyl groups at the 2 and 5 positions, affecting its reactivity and properties.

    2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline: The base compound without the dioxalate salt form.

Uniqueness

2,5-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is unique due to the presence of both the pyrrolidine ring and the dioxalate salt form, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2C2H2O4/c1-10-5-6-11(2)13(8-10)15-9-12-4-3-7-14-12;2*3-1(4)2(5)6/h5-6,8,12,14-15H,3-4,7,9H2,1-2H3;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXJOTCTXNXFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2CCCN2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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